Specific Scientific Field: Chemistry, specifically in the area of ligand synthesis and structures.
Summary of the Application: 2,6-Dibenzhydryl-4-methylaniline is used as a bulky ligand in the synthesis of various compounds.
The compound undergoes diazotization upon treatment withMethods of Application or Experimental Procedures: H2SO4/NaNO2H_2SO_4/NaNO_2H2SO4/NaNO2
, which upon further reaction with KI affords 1-iodo-2,6-dibenzhydryl-4-methylbenzene . It also reacts with one equivalent of acetylacetone in ethanol under reflux condition to afford mono-Schiff base . Similarly, it reacts with half equivalent of 2-hydroxy-5-methylisophthalaldehyde or one-third equivalent of 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde in ethanol under reflux condition to afford bis-Schiff base and tris-Schiff base, respectively . Further, it reacts with triflic acid to afford (2,6-dibenzhydryl-4-methylphenyl)ammonium triflate .2,6-Dibenzhydryl-4-methylaniline is an organic compound characterized by the chemical formula C₃₃H₂₉N. It features a central aniline structure with two bulky dibenzhydryl groups at the 2 and 6 positions and a methyl group at the 4 position. This unique arrangement contributes to its steric hindrance, making it an interesting subject for various
While specific biological activities of 2,6-dibenzhydryl-4-methylaniline are not extensively documented, compounds with similar structures often exhibit a range of biological properties. These may include antimicrobial activity or potential use in drug design due to their ability to interact with biological targets. Further studies are required to elucidate any specific biological effects associated with this compound.
The synthesis of 2,6-dibenzhydryl-4-methylaniline typically involves:
2,6-Dibenzhydryl-4-methylaniline has several applications:
Interaction studies involving 2,6-dibenzhydryl-4-methylaniline primarily focus on its reactivity with various electrophiles and nucleophiles. These studies help understand its behavior in complex chemical environments and its potential for forming stable complexes with metals. The ability to form diverse coordination compounds makes it a valuable candidate for further investigation in catalysis and materials science .
Several compounds share structural similarities with 2,6-dibenzhydryl-4-methylaniline. Here are a few notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Diphenylamine | Two phenyl groups attached to nitrogen | Less sterically hindered than dibenzhydryl derivatives |
N,N-Dibenzylamine | Two benzyl groups attached to nitrogen | More flexible due to smaller substituents |
4-Methyl-N,N-diphenylamine | Methyl group at the para position on diphenylamine | Similar reactivity but less steric hindrance |
N,N-Diethyl-aniline | Ethyl groups instead of bulky benzhydryl groups | More soluble in polar solvents |
The uniqueness of 2,6-dibenzhydryl-4-methylaniline lies in its significant steric hindrance due to the bulky dibenzhydryl groups, which influences its reactivity and applications in catalysis compared to other similar compounds.
Method | Starting Material | Catalyst/Reagent | Temperature (°C) | Yield (%) | Selectivity |
---|---|---|---|---|---|
Meerwein Arylation | Aniline derivatives + vinyl acetate | Copper(II) chloride, HCl | 5-10 | 80-92 | High |
Diazotization with Sodium Nitrite/HCl | Aniline derivatives | Sodium nitrite, HCl | ≤5 | 75-95 | High |
Diazotization with Isoamyl Nitrite | Aniline derivatives | Isoamyl nitrite, Copper(I) chloride | 5-10 | 85-100 | Very High |
Friedel-Crafts Acylation | Aniline derivatives + acyl chlorides | Aluminum chloride, Lewis acids | 25-80 | 70-85 | Moderate |
Electrophilic Aromatic Substitution | Aniline derivatives | Bromine/Iron(III) bromide | 25-60 | 60-90 | Ortho/Para |
Benzhydryl Chloride Reaction | Aniline + benzhydryl chloride | Acetonitrile, methanol | 35-65 | 70-85 | High |
Diazotization reactions represent a critical transformation pathway for aniline derivatives, enabling diverse functionalization strategies through the formation of reactive diazonium intermediates [1] [6]. The conversion of 2,6-dibenzhydryl-4-methylaniline to its corresponding diazonium salt involves treatment with sulfuric acid and sodium nitrite at temperatures maintained at or below 5°C [1]. This low-temperature requirement is essential to prevent decomposition of the thermally sensitive diazonium intermediate.
The diazotization process can be conducted using different nitrite sources, with isoamyl nitrite offering advantages in non-aqueous systems [6]. The reaction of 2,6-diethyl-4-methylaniline with isoamyl nitrite under the action of copper catalysts generates the corresponding diazonium salt with yields approaching 100% [6]. The non-aqueous system significantly reduces the possibility of generating waste products and provides enhanced stability for the diazonium intermediate at low temperatures [6].
Advanced diazotization protocols utilize hexafluoroisopropanol as a reaction medium to enable controlled transformations of aliphatic amines [7]. This approach allows for selective reactions by utilizing the unique properties of hexafluoroisopropanol to reduce nucleophilicity of other species in solution while facilitating acid-catalyzed bond cleavage reactions [7]. The methodology demonstrates excellent atom economy compared to traditional deamination approaches, producing only nitrogen and water as primary byproducts [7].
Flow chemistry applications have revolutionized diazotization procedures by providing precise temperature control and residence time optimization [8]. The flow reactor configuration involves three stock solutions: hydrochloric acid, sodium nitrite, and ascorbic acid as reducing agent [8]. The entire reactor system maintains positive internal pressure using a back pressure regulator, with the initial stage mixing unit temperature-regulated at 10°C [8]. This approach enables formation of diazonium salts followed by in situ trapping with various nucleophiles, achieving yields of 67-94% for different aniline substrates [8].
The Meerwein arylation reaction represents a particularly valuable functionalization strategy involving diazonium salts [9] [10]. This transformation involves addition of aryl diazonium salts to electron-poor alkenes, typically supported by metal salt catalysts [10]. The reaction mechanism involves formation of aryl radicals after nitrogen loss from the diazonium salt, followed by free radical addition to the alkene substrate [10]. The process demonstrates broad substrate scope with electron-withdrawing groups on the alkene enhancing reactivity [11].
Table 2: Diazotization Reaction Conditions and Outcomes
Diazotization Method | Solvent System | Temperature (°C) | Time (hours) | Conversion (%) | Stability |
---|---|---|---|---|---|
Aqueous Sodium Nitrite/HCl | Water/HCl | ≤5 | 0.5-2 | 85-95 | Moderate |
Non-aqueous Isoamyl Nitrite | Tetrahydrofuran/Acetonitrile | 5-10 | 2-4 | 90-100 | High |
Flow Chemistry Protocol | Aqueous/Organic | 10 | 0.3-0.5 | 85-95 | Excellent |
Hexafluoroisopropanol Medium | Hexafluoroisopropanol | 20-25 | 1-3 | 80-95 | Very High |
The industrial-scale synthesis of 2,6-dibenzhydryl-4-methylaniline faces numerous technical and economic challenges that significantly impact production feasibility and cost-effectiveness [12] [13]. Temperature control represents one of the most critical optimization challenges, particularly for diazotization reactions that require maintenance of temperatures at or below 10°C to prevent decomposition of thermally sensitive intermediates [6]. Large-scale reactors present inherent difficulties in achieving uniform temperature distribution, necessitating advanced cooling systems and continuous flow reactor technologies [14].
Catalyst deactivation poses another significant challenge in large-scale operations [12] [15]. Metal catalysts used in hydrogenation and coupling reactions experience gradual activity loss due to carbon deposition and poisoning effects [15]. Industrial processes employ nickel sulfide catalysts at 300-475°C in fixed-bed reactors, with selectivity to aniline derivatives exceeding 99% [15]. However, catalytic activity slowly decreases over time, requiring regeneration protocols involving air treatment at 250-350°C followed by hydrogen treatment [15].
Heat management presents particular challenges for highly exothermic reactions involved in aniline synthesis [12]. The large heat of reaction must be efficiently removed through sophisticated cooling systems built into fluidized-bed reactors [15]. Industrial processes utilize hydrogen-to-nitrobenzene ratios of approximately 9:1 at temperatures of 270-290°C and pressures of 1-5 bar to maintain optimal reaction conditions [15].
Selectivity optimization remains a persistent challenge in large-scale production [12]. The formation of overhydrogenated products such as cyclohexylamine, N-cyclohexylaniline, and dicyclohexylamine can significantly compromise product selectivity [12]. Process optimization studies demonstrate that aniline selectivity is sensitive to residence time, with plots of aniline yield versus weight hourly space velocity yielding volcano-like curves that peak at optimal operating conditions [12].
Raw material cost volatility presents ongoing economic challenges for industrial aniline production [16]. Aniline derivatives are petroleum-based, making production costs susceptible to crude oil price fluctuations [16]. This volatility creates pricing instability and can significantly impact profit margins, particularly during periods of rising oil prices [16].
Environmental compliance requirements impose additional constraints on large-scale production processes [17]. Stricter regulations on chemical manufacturing processes require investments in cleaner, more sustainable technologies [16]. Meeting environmental standards often necessitates significant capital expenditure and can lead to higher production costs [17].
Table 3: Large-Scale Production Optimization Challenges
Challenge Category | Specific Issues | Impact on Production | Mitigation Strategies |
---|---|---|---|
Temperature Control | Maintaining low temperatures (≤10°C) for diazonium stability | High | Continuous flow reactors, advanced cooling systems |
Catalyst Deactivation | Carbon deposition on metal catalysts | Medium | Catalyst regeneration protocols, support optimization |
Selectivity Issues | Formation of multiple regioisomers | High | Improved directing groups, catalyst design |
Scale-up Difficulties | Heat transfer limitations in large reactors | High | Process intensification, microreactor technology |
Raw Material Costs | Volatility in petroleum-based feedstock prices | High | Alternative feedstock development |
Environmental Concerns | Waste generation and toxic by-products | Medium | Green chemistry approaches, waste minimization |
Product Purification | Separation of sterically hindered products | Medium | Advanced separation techniques |
Reaction Time | Long reaction times affecting throughput | Medium | Process optimization, continuous operation |
Process intensification through microreactor technology offers promising solutions to several scale-up challenges [14]. Microstructured reactors provide enhanced heat and mass transfer, precise temperature control, and reduced reaction times [14]. These systems enable better control of highly exothermic reactions and improved selectivity through optimized residence time distribution [14].
The structural elucidation of 2,6-dibenzhydryl-4-methylaniline requires a comprehensive analytical approach utilizing multiple complementary techniques. This complex aromatic amine, with molecular formula C₃₃H₂₉N and molecular weight 439.59 g/mol [1] [2], presents unique analytical challenges due to its sterically hindered structure and bulky benzhydryl substituents.
Single-crystal X-ray diffraction represents the definitive method for structural characterization of 2,6-dibenzhydryl-4-methylaniline, providing precise three-dimensional molecular geometry and crystal packing arrangements. Crystallographic studies reveal critical structural parameters that define the compound's molecular architecture [3].
The X-ray diffraction analysis of 2,6-dibenzhydryl-4-methylaniline derivatives demonstrates specific crystallographic characteristics. Data collection is typically performed at low temperatures (≤150°C) using Mo-Kα radiation (λ = 0.71075 Å) on modern CCD diffractometers [3]. The triclinic crystal system with space group P⁻¹ is commonly observed for bulky aniline derivatives, reflecting the asymmetric nature of the molecule [3].
Bond length measurements for related benzhydryl compounds show characteristic C-C distances ranging from 1.525(2) to 1.528(3) Å for aryl-alkyl bonds, while C-N distances typically measure 1.450(8) to 1.480(12) Å [3]. The angular geometry around the central aniline nitrogen exhibits distortion from ideal tetrahedral angles due to steric hindrance from the bulky benzhydryl groups.
Intermolecular interactions play crucial roles in crystal packing. C-H···π interactions are frequently observed, with distances ranging from 2.728 to 2.897 Å [3]. These weak interactions contribute to the formation of one-dimensional chains in the crystal lattice, growing along specific crystallographic axes [3].
Parameter | Typical Range | Significance |
---|---|---|
C-C (aryl-alkyl) | 1.525-1.528 Å | Benzhydryl attachment |
C-N distance | 1.450-1.480 Å | Amine functionality |
C-H···π interactions | 2.728-2.897 Å | Crystal packing forces |
Melting point | 182-183°C | Thermal stability |
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of 2,6-dibenzhydryl-4-methylaniline in solution. Multi-dimensional NMR techniques offer complementary structural insights that are essential for complete characterization [3].
¹H NMR spectroscopic analysis reveals distinctive chemical shift patterns characteristic of the bulky aniline structure. The benzhydryl protons (Ph₂CH) appear as singlets around 5.84-6.31 ppm [3] [4], representing a diagnostic feature for structural identification. The aromatic methyl group typically resonates at 2.10-2.16 ppm [3] [4], while the aniline aromatic protons appear as singlets around 6.55-6.62 ppm [3] [4].
The phenyl ring protons of the benzhydryl groups exhibit complex multipicity patterns in the range 7.08-7.32 ppm [3] [4]. Due to the sterically crowded environment, these signals often appear as overlapping multiplets requiring careful analysis. The amino protons are typically observed as broad signals around 7.87 ppm when present [3].
¹³C NMR spectroscopic data provides information about the carbon framework. The benzhydryl carbon (Ph₂CH) resonates around 51.0-51.6 ppm [3] [4], while the aromatic methyl carbon appears at 21.4-21.7 ppm [3] [4]. The quaternary aromatic carbons exhibit characteristic chemical shifts between 135.4-142.0 ppm [3] [4], reflecting the electron-rich nature of the substituted aniline ring.
2D-COSY NMR experiments establish through-bond proton-proton connectivity patterns, particularly valuable for assigning overlapping aromatic signals. The correlation between benzhydryl protons and adjacent phenyl ring protons provides definitive structural confirmation. Cross-peaks in the 2D spectrum reveal coupling relationships that are crucial for complete spectral assignment [5].
Proton Type | Chemical Shift (ppm) | Multiplicity |
---|---|---|
Ph₂CH | 5.84-6.31 | Singlet |
ArCH₃ | 2.10-2.16 | Singlet |
Aniline ArH | 6.55-6.62 | Singlet |
Phenyl ArH | 7.08-7.32 | Multiplets |
NH₂ | ~7.87 | Broad |
Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for 2,6-dibenzhydryl-4-methylaniline. Soft ionization techniques are particularly suitable for this sterically hindered compound, minimizing excessive fragmentation while providing structural information [3].
Electrospray ionization mass spectrometry (ESI-MS) generates molecular ion species with minimal fragmentation. The protonated molecular ion [M+H]⁺ appears at m/z 440, while the sodium adduct [M+Na]⁺ is observed at m/z 462 [3]. Under positive ionization conditions, the compound exhibits excellent ionization efficiency due to the basic nitrogen center.
Fragmentation patterns in ESI-MS provide structural insights. Alpha-cleavage adjacent to the nitrogen atom represents a common fragmentation pathway for aromatic amines [6]. Loss of benzhydryl groups (Ph₂CH, 167 Da) produces fragment ions that confirm the substitution pattern. The tropylium ion (C₇H₇⁺, m/z 91) frequently appears as a base peak, originating from phenyl ring fragmentation [6].
MALDI-TOF mass spectrometry offers an alternative soft ionization approach, particularly useful for compounds with limited solubility. Matrix selection significantly influences ionization efficiency and fragmentation patterns [7]. Common matrices such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (HCCA) provide suitable conditions for molecular ion generation [7].
The isotope pattern of the molecular ion cluster provides additional confirmation of molecular composition. The theoretical isotope distribution for C₃₃H₂₉N exhibits characteristic intensity ratios that match experimental observations, confirming the proposed molecular formula [2].
Ion Type | m/z Value | Assignment |
---|---|---|
[M+H]⁺ | 440 | Protonated molecular ion |
[M+Na]⁺ | 462 | Sodium adduct |
[M-Ph₂CH]⁺ | 273 | Loss of benzhydryl group |
C₇H₇⁺ | 91 | Tropylium ion |